molecular formula C10H12BrNO B6157460 3-(bromomethyl)-N-ethylbenzamide CAS No. 1225808-41-2

3-(bromomethyl)-N-ethylbenzamide

Cat. No.: B6157460
CAS No.: 1225808-41-2
M. Wt: 242.1
InChI Key:
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Description

3-(bromomethyl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromomethyl group attached to the benzene ring and an ethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-N-ethylbenzamide typically involves the bromination of a benzamide precursor. One common method is the bromination of N-ethylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-N-ethylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(bromomethyl)-N-ethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-N-ethylbenzamide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-N-ethylbenzamide
  • 3-(iodomethyl)-N-ethylbenzamide
  • 3-(methyl)-N-ethylbenzamide

Uniqueness

3-(bromomethyl)-N-ethylbenzamide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-N-ethylbenzamide involves the reaction of N-ethylbenzamide with bromomethane in the presence of a base to form the desired product.", "Starting Materials": [ "N-ethylbenzamide", "Bromomethane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add N-ethylbenzamide to a reaction flask", "Add bromomethane to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

1225808-41-2

Molecular Formula

C10H12BrNO

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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